Boc-MeThr(Bzl)-OH chemical properties
Boc-MeThr(Bzl)-OH chemical properties
An In-Depth Technical Guide to N-α-Boc-N-α-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]
Introduction
N-α-Boc-N-α-methyl-O-benzyl-L-threonine, abbreviated as Boc-MeThr(Bzl)-OH, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly in the field of drug discovery and development. The presence of the N-methyl group introduces conformational constraints and metabolic stability to the resulting peptide, while the Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) groups provide orthogonal protection for the α-amino and side-chain hydroxyl functionalities, respectively. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and use, and logical workflows for its application in solid-phase peptide synthesis (SPPS).
While specific experimental data for Boc-MeThr(Bzl)-OH is not widely published, this guide consolidates information from analogous N-methylated and O-benzylated amino acid derivatives to provide a robust technical overview for researchers and scientists.
Core Chemical & Physical Properties
The properties of Boc-MeThr(Bzl)-OH are determined by its constituent protecting groups and the threonine backbone. The data presented below is a combination of predicted values and data from closely related compounds, such as Boc-Thr(Bzl)-OH and other N-methylated amino acid derivatives.
Structural and General Data
| Property | Value | Source |
| Compound Name | N-α-Boc-N-α-methyl-O-benzyl-L-threonine | N/A |
| Abbreviation | Boc-MeThr(Bzl)-OH | N/A |
| Molecular Formula | C₁₇H₂₅NO₅ | N/A |
| Molecular Weight | 323.39 g/mol | [1] |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white powder | [2][3] |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Melting Point | Expected to be similar to Boc-Thr(Bzl)-OH (110 - 120 °C) | [2] |
| Optical Rotation [α]²⁰/D | Data not available; expected to vary from Boc-Thr(Bzl)-OH | N/A |
| Solubility | Soluble in organic solvents like DMF, DCM, and Methanol | |
| Storage Conditions | Store at 0 - 8 °C to ensure stability | [2][3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and application of Boc-MeThr(Bzl)-OH are provided below. These protocols are based on established methodologies for the synthesis of similar protected amino acids and their use in peptide synthesis.
Protocol 1: Synthesis of Boc-MeThr(Bzl)-OH
The synthesis of N-methylated amino acids can be challenging. One common route involves the formation and subsequent reduction of an oxazolidinone intermediate from the corresponding non-methylated precursor, Boc-Thr(Bzl)-OH.[4]
Materials:
-
Boc-Thr(Bzl)-OH
-
Paraformaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Oxazolidinone Formation:
-
To a solution of Boc-Thr(Bzl)-OH (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.
-
-
Reductive Cleavage to N-Methylated Product:
-
Dissolve the crude oxazolidinone in a 1:1 mixture of DCM and TFA at 0 °C.
-
Add triethylsilane (2-3 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-MeThr(Bzl)-OH.
-
Protocol 2: Incorporation of Boc-MeThr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard coupling cycle within the Boc/Bzl SPPS strategy.[5][6]
Materials:
-
H-Peptide-Resin (with a free N-terminal amine)
-
Boc-MeThr(Bzl)-OH
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activator
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the N-terminal Boc group.[6]
-
Wash the resin with DCM (3 times), Isopropanol (1 time), and DCM (3 times).
-
-
Neutralization:
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat once.
-
Wash the resin with DCM (5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-MeThr(Bzl)-OH (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes at 0 °C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving Boc-MeThr(Bzl)-OH.
Caption: Synthetic pathway for Boc-MeThr(Bzl)-OH.
Caption: Boc-SPPS cycle for one amino acid addition.
Applications in Research and Drug Development
Boc-MeThr(Bzl)-OH is a valuable building block for synthesizing peptides with enhanced properties:
-
Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the in vivo half-life of the peptide therapeutic.
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.[2]
-
Improved Membrane Permeability: The increased lipophilicity from the methyl and benzyl groups can sometimes enhance the ability of a peptide to cross cell membranes.
This derivative is particularly useful in the Boc/Bzl SPPS strategy, a classical method that remains relevant for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may be problematic.[5][7] The final deprotection and cleavage from the resin typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
Safety and Handling
As with all laboratory chemicals, Boc-MeThr(Bzl)-OH should be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.[2][3]
-
Hazards: May cause skin and eye irritation. The hazardous decomposition products include oxides of carbon and nitrogen.[10] In case of fire, use carbon dioxide or a dry chemical extinguisher.[10]
This technical guide provides a foundational understanding of Boc-MeThr(Bzl)-OH for its effective use in peptide synthesis and drug development endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
